11-(Propylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile
Description
11-(Propylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a heterocyclic compound featuring a benzimidazo[1,2-b]isoquinoline core substituted with a propylamino group at position 11 and a nitrile group at position 6. The propylamino substituent—a short alkyl chain with a terminal amine—suggests moderate lipophilicity and possible interactions with biological targets through hydrogen bonding or hydrophobic effects. The nitrile group may enhance metabolic stability or serve as a hydrogen bond acceptor.
Properties
IUPAC Name |
11-(propylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-2-11-21-18-14-8-4-3-7-13(14)15(12-20)19-22-16-9-5-6-10-17(16)23(18)19/h5-6,9-10,21H,2-4,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDIRTWJIORZHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2CCCCC2=C(C3=NC4=CC=CC=C4N13)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
This compound interacts with its target, Top1, by trapping Top1-DNA cleavage complexes. This interaction results in the stabilization of these complexes, leading to prolonged drug action. The compound’s mode of action is similar to that of camptothecins, another class of Top1 inhibitors.
Biochemical Pathways
The compound affects the DNA replication and transcription pathways by inhibiting Top1. This inhibition leads to the stabilization of Top1-DNA cleavage complexes, which can cause DNA damage and ultimately lead to cell death. The compound’s action on these pathways is similar to that of other Top1 inhibitors, such as camptothecins.
Biological Activity
11-(Propylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a complex organic compound notable for its unique structural characteristics and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C19H20N4
- Molecular Weight : 304.397 g/mol
- CAS Number : 848988-97-6
Synthesis
The synthesis of this compound typically involves multiple steps:
- Preparation of the benzimidazole core .
- Introduction of the isoquinoline moiety .
- Addition of the propylamino group .
These steps require specific catalysts and solvents to achieve high yield and purity. The synthetic routes can vary based on the desired derivatives and their applications in research or industry .
Anticancer Properties
Research has indicated that derivatives of tetrahydrobenzimidazo[1,2-b]isoquinoline compounds exhibit significant anticancer activity. For instance, studies have shown that certain analogs can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against a range of bacterial strains, indicating potential as a lead compound for developing new antimicrobial agents .
The biological activity of this compound is thought to involve:
- Binding to specific proteins or enzymes.
- Modulating signaling pathways associated with cell growth and apoptosis.
- Potentially interacting with DNA or RNA synthesis processes .
Case Studies
- Anticancer Study : A study conducted on various cancer cell lines demonstrated that the compound effectively reduced cell viability in a dose-dependent manner. The EC50 values were reported at concentrations significantly lower than those required for many conventional chemotherapeutics .
- Antimicrobial Evaluation : In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests a promising avenue for further development in antimicrobial therapies .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties based on the evidence:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: Aromatic vs. Alkyl Amino Groups: The anilino (S02) and benzylamino analogs exhibit distinct activities due to aromatic π-π interactions. For example, S02’s immunosuppressive activity contrasts with benzylamino’s undefined but structurally inferred stability . Electron-Withdrawing Groups: The 11-chloro derivative’s lack of biological data suggests its role as a synthetic intermediate rather than a bioactive compound. Chlorine’s electron-withdrawing nature may reduce metabolic degradation but limit target binding .
Antibacterial Activity: Analogs with extended aminoalkyl chains (e.g., 11-[3-(arylcarbamoyloxy)propylamino]) show enhanced activity against Gram-positive bacteria, likely due to improved membrane interaction. The propylamino group, though smaller, may retain partial efficacy by facilitating cytoplasmic entry .
Physicochemical Properties: logP and Solubility: The benzylamino analog’s high logP (4.61) suggests significant hydrophobicity, whereas the propylamino variant would likely have a lower logP (~3–4), enhancing aqueous solubility. This could translate to better oral bioavailability . Hydrogen-Bonding Capacity: The propylamino group’s terminal amine (1 donor, 2 acceptors) may mimic the hydrogen-bonding profile of S02, supporting interactions with enzymes like Usp22 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
